Prop-2-yn-1-yl 2-bromodecanoate
Description
Structure
3D Structure
Properties
CAS No. |
13805-28-2 |
|---|---|
Molecular Formula |
C13H21BrO2 |
Molecular Weight |
289.21 g/mol |
IUPAC Name |
prop-2-ynyl 2-bromodecanoate |
InChI |
InChI=1S/C13H21BrO2/c1-3-5-6-7-8-9-10-12(14)13(15)16-11-4-2/h2,12H,3,5-11H2,1H3 |
InChI Key |
ZPAOYBYFRSGDON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC#C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Prop 2 Yn 1 Yl 2 Bromodecanoate
Retrosynthetic Analysis for Ester Formation
A retrosynthetic approach to Prop-2-yn-1-yl 2-bromodecanoate logically disconnects the ester linkage, identifying Prop-2-yn-1-ol and a derivative of 2-bromodecanoic acid as the key precursors. This strategy allows for the independent consideration of the synthesis of each component.
Esterification Pathways involving Prop-2-yn-1-ol and 2-Bromodecanoic Acid Derivatives
The direct esterification of Prop-2-yn-1-ol with 2-bromodecanoic acid represents the most straightforward synthetic route. This transformation is typically achieved through established methods such as Fischer esterification or by the use of coupling agents to facilitate the reaction under milder conditions.
Fischer Esterification: This classic method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed as it is formed.
| Reactants | Catalyst | Conditions | Outcome | Citation |
| Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Heat, Removal of Water | Formation of Ester | masterorganicchemistry.com |
| Ethanoic Acid, Ethanol | Concentrated H₂SO₄ | Gentle heating, distillation | Ethyl ethanoate | nih.gov |
Steglich Esterification: For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich method provides a milder alternative. wikipedia.org This reaction utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.comresearchgate.net The reaction proceeds at room temperature and is effective for a wide range of substrates, including those with steric hindrance. nih.govresearchgate.net
| Coupling Agent | Catalyst | Key Feature | Side Product | Citation |
| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Mild reaction conditions | Dicyclohexylurea (DCU) | wikipedia.orgnih.gov |
In a relevant study, the esterification of a bromo-functionalized benzoic acid with propargyl alcohol was successfully carried out using DCC and a catalytic amount of DMAP, albeit with a reported yield of 12%. nih.govlibretexts.org This highlights the feasibility of this approach for the synthesis of the target molecule.
Alternative Esterification Approaches
An alternative strategy involves the reaction of an activated form of 2-bromodecanoic acid, such as its acid chloride or acid bromide, with Prop-2-yn-1-ol. The acyl halide can be prepared from the carboxylic acid using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The subsequent reaction with the alcohol is typically rapid and high-yielding.
Furthermore, a one-pot approach can be envisioned where the alpha-bromination of decanoic acid is followed by in-situ esterification. After the formation of 2-bromodecanoyl bromide via the Hell-Volhard-Zelinskii reaction, quenching the reaction with propargyl alcohol instead of water would directly yield the desired ester, this compound. nih.gov
Bromination Strategies for the Decanoic Acid Moiety
Alpha-Bromination Techniques
The Hell-Volhard-Zelinskii (HVZ) reaction is the most prominent method for the α-bromination of carboxylic acids. libretexts.orgmasterorganicchemistry.com This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. nih.govyoutube.com The reaction proceeds through the formation of an acid bromide intermediate, which then enolizes and reacts with bromine to afford the α-bromo acid bromide. Subsequent hydrolysis yields the final α-bromo carboxylic acid. masterorganicchemistry.comyoutube.com
| Reaction | Reagents | Intermediate | Final Product (with water quench) | Citation |
| Hell-Volhard-Zelinskii | Carboxylic Acid, Br₂, PBr₃ (cat.) | Acid Bromide Enol | α-Bromo Carboxylic Acid | libretexts.orgmasterorganicchemistry.comyoutube.com |
| HVZ of Pentanoic Acid | Pentanoic Acid, Br₂, PBr₃ | 2-Bromopentanoyl bromide | 2-Bromopentanoic acid | masterorganicchemistry.com |
Stereochemical Control in Bromination Reactions
The standard Hell-Volhard-Zelinskii reaction proceeds through an enol intermediate, which is planar. As a result, the subsequent attack by bromine can occur from either face of the enol, leading to a racemic mixture of the (R) and (S) enantiomers of the α-bromo acid. researchgate.net Therefore, achieving stereochemical control in the bromination of decanoic acid to produce a single enantiomer of this compound requires specialized methods.
While the direct enantioselective α-bromination of long-chain carboxylic acids is not widely reported, research in the field of organocatalysis has demonstrated the successful enantioselective α-bromination of aldehydes. These methods often employ chiral secondary amine catalysts to facilitate the formation of a chiral enamine intermediate, which then reacts with a bromine source like N-bromosuccinimide (NBS) to yield the α-bromo aldehyde with high enantioselectivity. Although not directly applicable to carboxylic acids, these principles could potentially be adapted for the development of stereoselective bromination methods for this class of compounds.
Propargyl Alcohol Derivatization Routes
In some synthetic strategies, it may be advantageous to first derivatize Prop-2-yn-1-ol to a more reactive species, such as propargyl bromide. Propargyl bromide can be synthesized from propargyl alcohol by treatment with reagents like phosphorus tribromide (PBr₃). libretexts.org
The resulting propargyl bromide is a potent electrophile and can react with the carboxylate salt of 2-bromodecanoic acid in an Sₙ2 reaction to form the target ester. This approach avoids the need for acidic conditions or coupling agents but requires the initial formation of the carboxylate salt using a suitable base. Studies have shown the successful propargylation of various phenols and anilines using propargyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972). wikipedia.org
| Reactant 1 | Reactant 2 | Base | Solvent | Outcome | Citation |
| Phenol derivatives | Propargyl bromide | K₂CO₃ | Acetone | O-propargylated products | wikipedia.org |
| Aniline derivatives | Propargyl bromide | K₂CO₃ | Acetone | N-propargylated products | wikipedia.org |
This derivatization route offers an alternative pathway that can be optimized based on the specific requirements of the synthesis and the stability of the intermediates.
Propargyl Alcohol as a Key Precursor
Propargyl alcohol, a primary alcohol containing a terminal alkyne, serves as a crucial building block in the synthesis of this compound. Its reactivity is centered around the hydroxyl (-OH) group and the carbon-carbon triple bond. The synthesis of propargyl esters, such as the target compound, typically involves the esterification of propargyl alcohol with a suitable carboxylic acid.
The direct esterification of propargyl alcohol with 2-bromodecanoic acid is a primary route. This reaction is generally acid-catalyzed, often using strong acids like sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and can be driven to completion by removing the water formed during the reaction. chemguide.co.uk
The reactivity of alcohols in esterification can be influenced by their structure. ceon.rs While propargyl alcohol is a primary alcohol, which generally reacts faster than secondary or tertiary alcohols due to less steric hindrance, the presence of the electron-withdrawing alkyne group can influence the nucleophilicity of the alcohol's oxygen. ceon.rs
Coupling Reactions Involving Propargyl Moieties
Beyond direct esterification, other coupling reactions can be employed to form the propargyl ester linkage. These methods often involve the activation of either the propargyl alcohol or the carboxylic acid to facilitate the reaction.
One common strategy is the use of coupling reagents to form the ester bond. While specific examples for this compound are not prevalent in the literature, general methods for ester synthesis are applicable. These can include the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or acid anhydride, which then readily reacts with propargyl alcohol. libretexts.org For instance, 2-bromodecanoic acid can be converted to 2-bromodecanoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is highly reactive and will react with propargyl alcohol to form the desired ester.
Furthermore, reactions involving propargyl halides, such as propargyl bromide, can be used to introduce the propargyl group. plos.orgsemanticscholar.org In a different synthetic pathway, a phenoxide ion's formation is favored by electron-withdrawing groups, which in turn promotes the desired reaction. plos.org
Optimization of Reaction Conditions and Reaction Efficiency
The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters.
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can significantly impact the rate and yield of esterification reactions. For acid-catalyzed esterifications, non-polar, aprotic solvents are often preferred to minimize side reactions and facilitate the removal of water.
In the context of related reactions, such as the solvolysis of propargyl chloroformate, the solvent's nucleophilicity and ionizing power play a crucial role in determining the reaction mechanism. nih.govresearchgate.net For instance, in many solvents, an addition-elimination mechanism is dominant. nih.gov The use of polar aprotic solvents like acetone has been shown to be effective in related syntheses involving propargyl bromide, as they favor SN2 type reactions. plos.orgsemanticscholar.org The influence of the solvent on catalytic performance is a complex interplay of interactions between the solvent, catalyst, and reactants. acs.org
Table 1: General Solvent Effects on Esterification Reactions
| Solvent Type | General Effect on Esterification | Example Solvents |
| Non-polar, Aprotic | Often favors the forward reaction by allowing for easy removal of water (e.g., via a Dean-Stark apparatus). | Toluene, Hexane (B92381) |
| Polar, Aprotic | Can solvate the transition state, potentially increasing the reaction rate. Favorable for SN2 type reactions. plos.orgsemanticscholar.org | Acetone, DMF, DMSO |
| Polar, Protic | Can hydrogen bond with reactants and may not be ideal for driving the equilibrium towards the ester product. | Water, Ethanol |
Catalytic Systems for Enhanced Synthesis
The choice of catalyst is critical for an efficient synthesis. For the esterification of propargyl alcohol, both acid and enzyme catalysts can be considered.
Acid Catalysis : Strong mineral acids like sulfuric acid are common, but Lewis acids such as BF₃·Et₂O have also been shown to be effective catalysts in propargylic substitution reactions. rsc.org
Enzymatic Catalysis : Lipases are a class of enzymes that can catalyze esterification reactions with high selectivity. acs.org While specific data for this compound is not available, lipases are known to be effective for the synthesis of various esters.
Metal Catalysis : Gold-catalyzed reactions of propargyl esters have been extensively studied, although these often involve subsequent rearrangements of the ester product. acs.orgnih.govntnu.edu Copper catalysts have also been used in propargylic amination reactions of propargyl esters. rsc.org
Mechanistic Insights into Esterification and Bromination Steps
Esterification Mechanism: The acid-catalyzed esterification of an alcohol and a carboxylic acid, known as Fischer esterification, proceeds through a series of protonation and nucleophilic attack steps. chemguide.co.uk The key steps involve the protonation of the carboxylic acid carbonyl group to increase its electrophilicity, followed by nucleophilic attack by the alcohol.
Bromination Mechanism: The introduction of the bromine atom at the alpha-position (the 2-position) of decanoic acid is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.orgchemistrysteps.comalfa-chemistry.comwikipedia.orglibretexts.org This reaction involves the conversion of the carboxylic acid to an acyl bromide using a reagent like phosphorus tribromide (PBr₃). libretexts.orgwikipedia.orglibretexts.org The acyl bromide then tautomerizes to its enol form, which is subsequently brominated at the alpha-carbon by elemental bromine (Br₂). libretexts.orgwikipedia.orglibretexts.org The resulting α-bromo acyl bromide can then be hydrolyzed to give the final α-bromo carboxylic acid. libretexts.orglibretexts.org The HVZ reaction is specific to the alpha-position and does not work for fluorination or iodination. alfa-chemistry.combyjus.com
Table 2: Key Mechanistic Steps in the Synthesis
| Reaction | Key Intermediate(s) | Description |
| Fischer Esterification | Protonated Carboxylic Acid, Tetrahedral Intermediate | Acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. chemguide.co.uk |
| Hell-Volhard-Zelinsky (HVZ) Reaction | Acyl Bromide, Enol | The carboxylic acid is converted to an acyl bromide, which then forms an enol that undergoes electrophilic attack by bromine at the α-carbon. libretexts.orgwikipedia.org |
Chemical Reactivity and Transformation Studies of Prop 2 Yn 1 Yl 2 Bromodecanoate
Alkyne Reactivity Profiles
The terminal alkyne functionality in Prop-2-yn-1-yl 2-bromodecanoate is a versatile handle for a variety of chemical transformations.
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. In the context of this compound, this reaction would involve the coupling of the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to yield a triazole-containing product, while leaving the bromine atom available for subsequent transformations. A closely related compound, prop-2-yn-1-yl 2-bromo-2-methylpropanoate, is frequently used in atom transfer radical polymerization (ATRP) and subsequently in CuAAC reactions to create well-defined polymers. tcichemicals.com
A potential side reaction in copper-catalyzed reactions of terminal alkynes is the oxidative alkyne-alkyne coupling, known as Glaser coupling, which would lead to a dimeric structure. researchgate.net
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Benzyl Azide | Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1-Benzyl-4-((2-bromodecanoyloxy)methyl)-1H-1,2,3-triazole |
Hydrosilylation Reactions and Related Radical Processes
The addition of a silicon-hydrogen bond across the alkyne's triple bond, known as hydrosilylation, can be catalyzed by various transition metals, most commonly platinum or rhodium complexes. This reaction can lead to the formation of vinylsilanes, which are valuable synthetic intermediates. The regioselectivity of the addition (α- vs. β-addition) and the stereoselectivity (syn- vs. anti-addition) are influenced by the choice of catalyst and reaction conditions. Radical-mediated hydrosilylation can also be initiated by radical initiators, offering an alternative pathway.
Halogenation and Hydrohalogenation of the Alkyne
The terminal alkyne can undergo electrophilic addition of halogens (e.g., Br₂, Cl₂) to yield dihaloalkenes and tetrahaloalkanes. The reaction proceeds through a halonium ion intermediate. Similarly, the addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted carbon, initially forming a vinyl halide. nih.govescholarship.org The presence of a peroxide can reverse this regioselectivity for HBr, leading to the anti-Markovnikov product via a radical mechanism. escholarship.org
Table 2: Potential Products of Halogenation and Hydrohalogenation of the Alkyne Moiety
| Reagent | Product(s) |
| Br₂ (1 eq.) | Prop-2-yn-1-yl 2-bromo-2,3-dibromoprop-2-enoate |
| Br₂ (2 eq.) | Prop-2-yn-1-yl 2-bromo-2,2,3,3-tetrabromopropanoate |
| HBr (1 eq.) | Prop-2-yn-1-yl 2-bromo-3-bromoprop-2-enoate (Markovnikov) |
| HBr (1 eq.), ROOR | Prop-2-yn-1-yl 2-bromo-3-bromoprop-1-enoate (anti-Markovnikov) |
Cycloaddition Reactions (e.g., Diels-Alder)
While terminal alkynes are generally less reactive dienophiles than alkenes in Diels-Alder reactions, they can participate in [4+2] cycloadditions with electron-rich dienes, particularly at elevated temperatures or under Lewis acid catalysis. The reaction of this compound with a diene like cyclopentadiene (B3395910) would yield a bicyclic adduct containing a double bond. The ester functionality can influence the stereoselectivity of the reaction.
Reactivity of the Bromine Moiety
The bromine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution reactions. The nature of the substrate (secondary alkyl halide) allows for the possibility of both S(_N)1 and S(_N)2 pathways, with the outcome often depending on the reaction conditions.
Nucleophilic Substitution Reactions (S(_N)1, S(_N)2, S(_N)2')
S(_N)2 Reactions: A bimolecular nucleophilic substitution (S(_N)2) mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. pressbooks.pub In this concerted mechanism, the nucleophile attacks the carbon bearing the bromine from the backside, leading to an inversion of stereochemistry at the chiral center. Given that the bromine is on a secondary carbon, S(_N)2 reactions are feasible, although they may be slower than for a primary halide due to steric hindrance.
S(_N)1 Reactions: A unimolecular nucleophilic substitution (S(_N)1) mechanism involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com This pathway is favored by polar protic solvents, which can stabilize the carbocation, and by weaker nucleophiles. The secondary carbocation that would form from this compound could potentially undergo rearrangement. The attack of the nucleophile on the planar carbocation would lead to a racemic or near-racemic mixture of products.
S(_N)2' Reactions: An S(_N)2' reaction is an allylic or propargylic substitution where the nucleophile attacks the γ-carbon of the triple bond, leading to a rearrangement of the double and triple bonds. For this compound, this would involve the attack of a nucleophile on the terminal alkyne carbon, with concomitant cleavage of the C-Br bond. This pathway is less common for this specific substrate structure but is a known reactivity pattern for propargylic systems.
Table 3: Comparison of S(_N)1 and S(_N)2 Reactions at the Bromine Moiety
| Feature | S(_N)1 | S(_N)2 |
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar protic solvents favor | Polar aprotic solvents favor |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate | 3° > 2° > 1° | Methyl > 1° > 2° |
Elimination Reactions (E1, E2)
The presence of a bromine atom on the second carbon of the decanoate (B1226879) chain makes this compound susceptible to elimination reactions, which would lead to the formation of an alkene. These reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination).
The E2 mechanism is a one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the bromine atom), and the leaving group departs simultaneously, forming a double bond. wikipedia.org This reaction is bimolecular, meaning its rate depends on the concentrations of both the substrate and the base. youtube.com For this compound, the use of a strong, non-nucleophilic base would favor the E2 pathway. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product, and Hofmann's rule, which predicts the formation of the less substituted alkene, often observed when a bulky base is used.
The E1 mechanism , in contrast, is a two-step process. lumenlearning.com The first step involves the slow, rate-determining departure of the leaving group to form a carbocation intermediate. ksu.edu.sa In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. khanacademy.org The rate of the E1 reaction is unimolecular, depending only on the concentration of the substrate. wikipedia.org E1 reactions are favored by polar, protic solvents and weak bases. khanacademy.org Given that this compound has a secondary bromide, it can undergo both E1 and E2 reactions, and the reaction conditions will be crucial in determining the dominant pathway.
A summary of the expected outcomes for elimination reactions is presented in Table 1.
Table 1: Predicted Elimination Reaction Pathways and Products
| Reaction Type | Reagents and Conditions | Major Product (Predicted) | Minor Product (Predicted) |
|---|---|---|---|
| E2 (Zaitsev) | Strong, small base (e.g., NaOEt in EtOH) | Prop-2-yn-1-yl (E/Z)-dec-2-enoate | Prop-2-yn-1-yl dec-1-enoate |
| E2 (Hofmann) | Strong, bulky base (e.g., t-BuOK in t-BuOH) | Prop-2-yn-1-yl dec-1-enoate | Prop-2-yn-1-yl (E/Z)-dec-2-enoate |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The two reactive sites in this compound, the C-Br bond and the terminal alkyne, are amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. rsc.org
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org In the case of this compound, the terminal alkyne can react with a variety of aryl or vinyl halides to introduce new substituents at the propargyl end of the molecule. researchgate.net
The Suzuki coupling reaction pairs an organoboron compound with an organohalide. The 2-bromo position of the decanoate chain could potentially undergo Suzuki coupling with an aryl or vinyl boronic acid or ester. This would result in the formation of a new carbon-carbon bond at the second position of the decanoate chain.
The Heck coupling reaction involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. Similar to the Suzuki coupling, the 2-bromo position could be utilized in a Heck reaction with an alkene, leading to the formation of a new, more complex alkene structure.
A summary of potential cross-coupling reactions is provided in Table 2.
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Reactive Site on Substrate | Coupling Partner | Potential Product |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Prop-2-yn-1-yl 2-bromo-3-(aryl/vinyl)decanoate |
| Suzuki | C-Br bond | Aryl/Vinyl Boronic Acid | Prop-2-yn-1-yl 2-(aryl/vinyl)decanoate |
Radical Reactions involving the Bromine Atom
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) or by light. Once formed, this radical can participate in a variety of transformations.
For instance, in the presence of a suitable hydrogen atom donor, the bromine atom can be replaced by a hydrogen atom in a radical reduction reaction. Conversely, the radical can be trapped by other radical species or participate in addition reactions to unsaturated systems. The selectivity of radical bromination is known to be higher than chlorination, with a preference for abstracting a hydrogen atom from a more substituted carbon. youtube.commasterorganicchemistry.com In the context of this compound, this principle would be relevant if the compound were to be synthesized via a radical bromination step.
Ester Group Transformations
The ester functionality in this compound offers another avenue for chemical modification.
The ester can be hydrolyzed under either acidic or basic conditions to yield 2-bromodecanoic acid and propargyl alcohol. Basic hydrolysis, or saponification, is typically irreversible, while acidic hydrolysis is an equilibrium process.
Transesterification , the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst, is also a feasible transformation. For example, reacting this compound with a different alcohol, such as methanol, would yield methyl 2-bromodecanoate and propargyl alcohol.
The ester carbonyl group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) would reduce the ester to the corresponding diol, 2-bromodecan-1-ol, and would also likely reduce the alkyne. harvard.edu To selectively reduce the ester in the presence of the alkyne, milder reducing agents or protecting group strategies would be necessary. For example, lithium borohydride (B1222165) (LiBH4) is known to reduce esters but is generally less reactive towards alkynes. harvard.edu
Chemoselectivity and Regioselectivity Investigations
The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its synthetic applications. For instance, in cross-coupling reactions, it is possible to selectively react at either the C-Br bond or the terminal alkyne by choosing the appropriate catalyst and reaction conditions. The difference in reactivity between an alkyl bromide and a terminal alkyne in palladium-catalyzed reactions allows for a high degree of control. wikipedia.org
Regioselectivity is particularly relevant in the elimination reactions. As discussed, the choice of base (small vs. bulky) can direct the position of the newly formed double bond, leading to either the Zaitsev or Hofmann product. ksu.edu.sa
Differential Reactivity of Multiple Functional Groups
The presence of an alkyne, an ester, and an alkyl bromide on the same molecular scaffold raises important questions about chemoselectivity. The outcome of a reaction is highly dependent on the nature of the reagents and the conditions employed.
The primary sites of reactivity are the electrophilic carbon atom bonded to the bromine, the acidic proton of the terminal alkyne, and the carbon-carbon triple bond. The ester group is generally less reactive but can undergo hydrolysis under strong acidic or basic conditions.
Nucleophilic Substitution vs. Elimination:
At the 2-position of the decanoate chain, the bromine atom serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack (S\textsubscript{N}2 reaction). However, the presence of a hydrogen atom on the adjacent carbon (C3) also allows for the possibility of an elimination reaction (E2) to form an alkene. libretexts.orgchemguide.co.uk The choice between substitution and elimination is heavily influenced by the nature of the base/nucleophile and the reaction conditions.
Strong, sterically hindered bases , such as potassium tert-butoxide, favor the E2 elimination pathway, leading to the formation of prop-2-yn-1-yl (E)-dec-2-enoate and prop-2-yn-1-yl (Z)-dec-2-enoate. pressbooks.pubyoutube.com
Good nucleophiles that are weak bases , such as azide or cyanide ions, tend to favor the S\textsubscript{N}2 reaction, resulting in the substitution of the bromine atom. masterorganicchemistry.com
Reaction conditions also play a crucial role. Higher temperatures generally favor elimination over substitution. libretexts.orgchemguide.co.uk
Reactivity of the Alkyne:
The terminal alkyne offers another reactive handle. The terminal proton is weakly acidic and can be removed by a strong base (pKa ≈ 25) to form a nucleophilic acetylide. ucalgary.ca This acetylide can then react with various electrophiles.
Furthermore, the alkyne can undergo various addition reactions. For instance, catalytic hydrogenation can reduce the alkyne to an alkene or an alkane. msu.edu It can also participate in cycloaddition reactions and transition-metal-catalyzed coupling reactions. nih.gov
The relative reactivity of the alkyne and the α-bromo ester is a key consideration. In general, electrophilic additions to alkynes are slower than to similarly substituted alkenes. ucalgary.camsu.edulibretexts.org Under nucleophilic or basic conditions, a competition between reaction at the α-bromo position and deprotonation of the alkyne can be expected.
Reformatsky Reaction:
A specific reaction involving the α-bromo ester functionality is the Reformatsky reaction. In the presence of zinc metal, an organozinc intermediate is formed, which can then react with an aldehyde or ketone to produce a β-hydroxy ester. testbook.comlibretexts.orgbyjus.com This reaction is generally chemoselective for the α-halo ester in the presence of other carbonyl functionalities and would likely not affect the alkyne.
The following table summarizes the expected major products based on different reaction conditions:
| Reagent/Condition | Functional Group Targeted | Predominant Reaction Type | Expected Major Product(s) |
| NaN₃, DMF | α-Bromo ester | S\textsubscript{N}2 | Prop-2-yn-1-yl 2-azidodecanoate |
| KCN, DMSO | α-Bromo ester | S\textsubscript{N}2 | Prop-2-yn-1-yl 2-cyanodecanoate |
| Potassium tert-butoxide, THF, heat | α-Bromo ester | E2 Elimination | Prop-2-yn-1-yl dec-2-enoate |
| 1. n-BuLi, THF, -78 °C; 2. H₂O | Terminal Alkyne | Deprotonation-Protonation | This compound |
| H₂, Lindlar's catalyst | Terminal Alkyne | Catalytic Hydrogenation | Prop-2-en-1-yl 2-bromodecanoate |
| Zn, Aldehyde (R'CHO), THF | α-Bromo ester | Reformatsky Reaction | Prop-2-yn-1-yl 3-hydroxy-2-(alkyl)alkanoate |
Stereochemical Outcomes of Transformations
The 2-bromo position of this compound is a stereocenter. Therefore, reactions occurring at this position can have specific stereochemical outcomes.
S\textsubscript{N}2 Reactions:
Nucleophilic substitution at the C2 position is expected to proceed via an S\textsubscript{N}2 mechanism. A hallmark of the S\textsubscript{N}2 reaction is the inversion of stereochemistry at the reacting center. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comlibretexts.org This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).
For example, if we start with (R)-prop-2-yn-1-yl 2-bromodecanoate, the S\textsubscript{N}2 reaction with a nucleophile (Nu⁻) will yield the (S)-product.
(R)-prop-2-yn-1-yl 2-bromodecanoate + Nu⁻ → (S)-prop-2-yn-1-yl 2-nucleodecanoate + Br⁻
This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled formation of a desired enantiomer.
E2 Elimination:
The stereochemistry of the E2 elimination reaction is also well-defined. This reaction proceeds most readily when the hydrogen atom being removed and the bromine leaving group are in an anti-periplanar conformation. pressbooks.publibretexts.org This stereochemical requirement can influence the ratio of (E) and (Z) isomers formed in the resulting alkene, depending on the conformation of the starting material.
Reactions Not Affecting the Stereocenter:
Reactions that occur exclusively at the terminal alkyne, such as deprotonation or certain addition reactions, will not affect the stereochemistry at the C2 position. For instance, the catalytic hydrogenation of the alkyne using Lindlar's catalyst to form the corresponding alkene would leave the configuration at the chiral center unchanged.
The table below illustrates the expected stereochemical outcome for reactions at the chiral center:
| Starting Material | Reagent | Reaction Type | Product Stereochemistry |
| (R)-Prop-2-yn-1-yl 2-bromodecanoate | NaN₃ | S\textsubscript{N}2 | (S)-Prop-2-yn-1-yl 2-azidodecanoate |
| (S)-Prop-2-yn-1-yl 2-bromodecanoate | KCN | S\textsubscript{N}2 | (R)-Prop-2-yn-1-yl 2-cyanodecanoate |
| (R)-Prop-2-yn-1-yl 2-bromodecanoate | H₂, Lindlar's catalyst | Catalytic Hydrogenation | (R)-Prop-2-en-1-yl 2-bromodecanoate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms can be deduced.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
In the ¹H NMR spectrum of this compound, distinct signals are expected for the various protons present in the molecule. The propargyl group would exhibit a signal for the methylene (B1212753) protons (-O-CH₂-C≡) and a terminal acetylenic proton (-C≡C-H). The methylene protons adjacent to the ester oxygen are deshielded and would likely appear as a doublet. The acetylenic proton typically appears as a triplet due to coupling with the methylene protons.
The 2-bromodecanoate portion of the molecule would show a characteristic signal for the methine proton at the C2 position, which is deshielded by the adjacent bromine atom and the carbonyl group. The long alkyl chain would give rise to a series of overlapping multiplets for the methylene protons, while the terminal methyl group would appear as a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -C≡C-H | 2.4 - 2.6 | Triplet (t) |
| -O-CH ₂-C≡ | 4.6 - 4.8 | Doublet (d) |
| -C(=O)-CH (Br)- | 4.2 - 4.5 | Triplet (t) |
| -CH(Br)-CH ₂- | 1.8 - 2.1 | Multiplet (m) |
| -(CH ₂)₆- | 1.2 - 1.6 | Multiplet (m) |
| -CH ₃ | 0.8 - 1.0 | Triplet (t) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. In this compound, a distinct signal would be expected for each carbon atom. The carbonyl carbon of the ester group would appear at a significantly downfield chemical shift. libretexts.org The carbons of the alkyne group would have characteristic shifts, as would the carbon bearing the bromine atom. The carbons of the long alkyl chain would have signals in the aliphatic region of the spectrum. docbrown.infodocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C =O | 168 - 172 |
| -C ≡C-H | 78 - 82 |
| -C≡C -H | 74 - 77 |
| -O-C H₂- | 51 - 55 |
| -C H(Br)- | 45 - 50 |
| -CH(Br)-C H₂- | 30 - 35 |
| -(C H₂)₆- | 22 - 32 |
| -C H₃ | 13 - 15 |
Advanced Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the coupling between the terminal alkyne proton and the propargylic methylene protons, and the couplings within the decanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the connectivity across quaternary carbons and heteroatoms. It would show correlations between the carbonyl carbon and the protons on the adjacent carbons (the propargylic methylene protons and the C2 methine proton), thus confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for the fundamental constitutional analysis of this molecule, it could provide insights into its preferred conformation in solution.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. nih.govrsc.org A strong absorption band corresponding to the C=O stretch of the ester group would be prominent. The terminal alkyne would be identified by a sharp C≡C-H stretching vibration and a weaker C≡C stretching vibration. The C-O stretching of the ester and the C-Br stretching vibrations would also be present.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alkyne C-H | Stretch | 3300 - 3250 (sharp) |
| C-H (sp³) | Stretch | 2950 - 2850 |
| Alkyne C≡C | Stretch | 2150 - 2100 (weak) |
| Ester C=O | Stretch | 1750 - 1735 (strong) |
| Ester C-O | Stretch | 1250 - 1100 |
| C-Br | Stretch | 650 - 550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion to a high degree of accuracy. This allows for the unambiguous determination of the molecular formula, C₁₃H₂₁BrO₂, by comparing the experimental mass with the calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, with a relative intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern in the mass spectrum would also provide structural information. Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the ester group (e.g., loss of the propargyloxy group or the 2-bromodecanoyl group), and fragmentation of the alkyl chain.
Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. In electron ionization (EI) mass spectrometry, the this compound molecule would be ionized to form a molecular ion (M⁺), which is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk
The presence of a bromine atom is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. chemguide.co.uk This results in any bromine-containing ion appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge (m/z) units. chemguide.co.ukdocbrown.info
Key hypothetical fragmentation pathways for this compound would include:
Alpha-cleavage: The bond between the carbon at position 2 and position 3 of the decanoate chain is likely to break, leading to the loss of an octyl radical.
Loss of Bromine: Cleavage of the carbon-bromine bond, the weakest bond in the aliphatic chain, would result in a fragment ion that is 79/81 mass units lighter than the molecular ion. docbrown.info
Ester Cleavage: Esters commonly fragment via cleavage of the bonds adjacent to the carbonyl group. libretexts.orgucalgary.ca This could lead to the formation of an acylium ion.
Propargyl Cation Formation: A characteristic fragmentation for propargyl esters involves the formation of the resonance-stabilized propargyl cation ([C₃H₃]⁺) at m/z 39. jove.com
McLafferty Rearrangement: If applicable, this rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage, which can provide information about the structure of the alkyl chain.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z (Hypothetical) | Possible Ion Structure/Fragment Lost | Significance |
| 304/306 | [C₁₃H₂₁BrO₂]⁺ | Molecular Ion (M⁺, M+2) peak, confirms molecular weight and presence of one bromine atom. |
| 225 | [C₁₃H₂₁O₂]⁺ / Loss of •Br | Indicates the loss of the bromine atom. |
| 171 | [C₁₀H₁₉O₂]⁺ / Loss of •C₃H₂Br | Cleavage of the ester group. |
| 133 | [C₈H₁₇]⁺ / Loss of C₅H₄BrO₂• | Fragmentation of the decanoate chain. |
| 55 | [C₄H₇]⁺ | Common alkyl fragment. |
| 39 | [C₃H₃]⁺ | Characteristic propargyl cation. jove.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq The applicability of this technique depends on the presence of chromophores, which are typically systems of conjugated π-electrons or atoms with non-bonding electrons.
This compound does not possess an extended conjugated system. Its principal chromophoric feature is the carbonyl group (C=O) of the ester functional group.
n→π* Transition: The ester carbonyl group can undergo a weak, symmetry-forbidden transition of a non-bonding electron (from one of the oxygen lone pairs) to the antibonding π* orbital of the C=O bond (n→π*). ucalgary.camasterorganicchemistry.com This transition typically occurs in the 200-300 nm region but has a very low molar absorptivity (ε).
σ→σ* and π→π* Transitions: The σ→σ* transitions of the C-C and C-H bonds and the π→π* transition of the isolated alkyne triple bond occur at very high energies, corresponding to wavelengths in the far-UV region (typically <190 nm), which is outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iq
Therefore, a UV-Vis spectrum of this compound, recorded in a transparent solvent like hexane (B92381) or ethanol, would be expected to show no significant absorbance in the 200-800 nm range, apart from a very weak shoulder corresponding to the n→π* transition of the carbonyl group. uobabylon.edu.iqdavuniversity.org The absence of strong absorption bands would confirm the lack of significant electronic conjugation in the molecule. libretexts.org
Table 2: Predicted UV-Vis Absorption Data for this compound
| Predicted λₘₐₓ (nm) | Transition Type | Molar Absorptivity (ε) | Structural Inference |
| ~215 | n→π* | Very Low (<100 M⁻¹cm⁻¹) | Presence of an isolated carbonyl group. ucalgary.camasterorganicchemistry.com |
| No other significant absorption > 200 nm | - | - | Absence of conjugated π-systems. |
X-Ray Diffraction for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. numberanalytics.commkuniversity.ac.in This technique requires a single, well-ordered crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. numberanalytics.com By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise location of each atom can be determined. jst.go.jp
For this compound, a successful single-crystal X-ray diffraction analysis would provide:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths, bond angles, and torsion angles for the entire molecule. mkuniversity.ac.in
The absolute configuration of the chiral center at the second carbon of the decanoate chain. ku.edu
Information about the conformation of the molecule in the crystal lattice and details of any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.
The primary limitation of this technique is the necessity of growing a single crystal of sufficient size and quality, which can be a challenging and time-consuming process for many organic compounds. jst.go.jpacs.org
Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation
While each spectroscopic technique provides valuable data, the unambiguous elucidation of a molecular structure is most reliably achieved through an integrated approach, combining information from multiple spectroscopic methods. egyankosh.ac.innumberanalytics.com The data from each technique should be complementary and consistent with the proposed structure. youtube.com
For this compound, a comprehensive analysis would involve:
Mass Spectrometry (MS): To determine the molecular formula (via high-resolution MS) and to gain initial structural insights from the fragmentation pattern (e.g., presence of bromine, propargyl group). youtube.com
Infrared (IR) Spectroscopy: To identify the key functional groups present. For this molecule, IR would confirm the presence of the C≡C-H stretch of the terminal alkyne, the C=O stretch of the ester, and the C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for structure elucidation in solution. numberanalytics.comnih.gov ¹H NMR would show the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR would reveal the number of unique carbon atoms and their chemical environment, confirming the presence of the carbonyl, alkyne, and aliphatic carbons.
UV-Vis Spectroscopy: To confirm the absence of an extended conjugated system. egyankosh.ac.in
X-Ray Crystallography: If a suitable crystal can be obtained, this method provides the ultimate confirmation of the three-dimensional structure and stereochemistry. mkuniversity.ac.in
By assembling the pieces of the puzzle from each of these analyses, chemists can build a complete and confident picture of the molecular structure, leaving no ambiguity. nih.govacs.org
Conclusion
Prop-2-yn-1-yl 2-bromodecanoate represents a well-designed bifunctional molecule with significant potential in advanced organic synthesis. The strategic combination of a reactive α-bromo ester and a versatile terminal alkyne within a single scaffold allows for a diverse range of chemical manipulations. While detailed research focused solely on this compound is limited, its value as a synthetic building block can be confidently inferred from the well-established chemistry of its constituent functional groups. The ability to perform sequential, chemoselective reactions at two distinct sites makes it a valuable tool for the construction of complex and functionally rich molecules for a variety of applications in chemistry and beyond.
Computational and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to predicting the electronic structure, stability, and reactivity of a molecule from first principles.
Density Functional Theory (DFT) Studies on Molecular Conformation and Stability
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the conformations of flexible molecules like prop-2-yn-1-yl 2-bromodecanoate. This molecule possesses several rotatable bonds: the C-C bonds within the decanoate (B1226879) chain, the C-O ester bond, and the O-CH₂ bond of the propargyl group.
A systematic conformational search using DFT, likely with a functional such as B3LYP and a basis set like 6-31G(d), would reveal numerous local energy minima on the potential energy surface. The global minimum would represent the most stable conformation of the molecule in the gas phase. It is expected that the long decanoate chain would adopt a staggered, low-energy conformation to minimize steric hindrance. The relative orientation of the carbonyl group and the bromine atom at the α-position is crucial in determining the molecule's dipole moment and reactivity. Theoretical calculations for similar α-halo carbonyl compounds suggest that the gauche conformation is often favored due to hyperconjugative interactions.
Table 1: Hypothetical Relative Energies of Key Conformations of this compound from DFT Calculations
| Conformer | Dihedral Angle (O=C-C-Br) | Relative Energy (kcal/mol) | Note |
|---|---|---|---|
| Gauche | ~60° | 0.00 | Likely the most stable conformer due to favorable orbital interactions. |
| Eclipsed | ~120° | +2.5 | Transition state between gauche and anti conformers. |
| Anti (trans) | 180° | +0.8 | A local minimum, slightly higher in energy than the gauche form. |
Note: This table is illustrative and based on typical findings for α-halo esters. Actual values for the target compound would require specific calculations.
Ab Initio Calculations for Reaction Pathways
Ab initio methods, while more computationally intensive than DFT, can provide highly accurate descriptions of reaction pathways, particularly for bond-breaking and bond-forming processes. For this compound, key reactions of interest would include nucleophilic substitution at the carbon bearing the bromine atom and reactions involving the terminal alkyne, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), could be used to map the potential energy surface for the SN2 reaction with a model nucleophile. These calculations would determine the transition state geometry and the activation energy barrier, providing a quantitative measure of the reactivity of the C-Br bond.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by integrating Newton's laws of motion, offering a view of conformational flexibility at a given temperature. nih.govnih.gov
For this compound, an MD simulation in a solvent box (e.g., water or a non-polar solvent like chloroform) would reveal how the molecule explores its conformational space. The long alkyl chain would exhibit significant flexibility, and the simulation could track the time-averaged distribution of dihedral angles. This is particularly useful for understanding how the molecule might present its reactive sites (the C-Br bond and the alkyne) to other reactants in a solution environment. The results can complement DFT findings by showing which conformations are most populated under specific conditions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.
Using the optimized geometry from DFT calculations, it is possible to compute various spectroscopic parameters.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when scaled and compared to experimental data, can confirm the structure of the molecule. For instance, the protons on the methylene (B1212753) group adjacent to the ester oxygen (propargyl group) would be predicted to have a characteristic downfield shift, as would the proton at the carbon bearing the bromine.
IR Vibrational Frequencies: Calculation of the vibrational frequencies can predict the infrared spectrum. Key predicted peaks for this compound would include the C=O stretch of the ester group (typically ~1735-1750 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2140 cm⁻¹, often weak), and the ≡C-H stretch (around 3300 cm⁻¹).
Table 2: Predicted vs. Typical Experimental Spectroscopic Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Typical Experimental ¹H NMR (ppm) | Typical Experimental ¹³C NMR (ppm) |
|---|---|---|---|
| ≡C-H (alkyne) | ~3300 | ~2.5 | ~75 |
| C≡C (alkyne) | ~2120 | - | ~80 |
| C=O (ester) | ~1740 | - | ~170 |
| CH-Br | - | ~4.2 | ~45 |
Note: Predicted values are estimates. Actual computational results would provide more precise numbers that can be refined with scaling factors.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is invaluable for elucidating reaction mechanisms that are difficult to probe experimentally. For this compound, a key application is in understanding its role in polymerization reactions. This molecule is structurally similar to well-known initiators for Atom Transfer Radical Polymerization (ATRP), such as prop-2-yn-1-yl 2-bromo-2-methylpropanoate. researchgate.net
Computational studies could model the initial step of ATRP: the abstraction of the bromine atom by a copper(I) complex. DFT calculations can be used to determine the thermodynamics and kinetics of this activation step. Modeling would help to understand how the electronic properties of the ester and the steric bulk of the decanoate chain influence the C-Br bond dissociation energy and the stability of the resulting radical intermediate. Furthermore, modeling can investigate potential side reactions, such as elimination or reactions involving the alkyne group under polymerization conditions.
Structure-Reactivity Relationship (SRR) Studies
By systematically modifying the structure of this compound in silico, it is possible to establish structure-reactivity relationships. For example, one could computationally assess a series of prop-2-yn-1-yl 2-bromoalkanoates with varying alkyl chain lengths (from acetate (B1210297) to stearate).
DFT calculations could be performed on this series to compute descriptors such as:
HOMO-LUMO gap: To assess chemical reactivity and kinetic stability.
Partial atomic charges: To identify electrophilic and nucleophilic sites.
Bond dissociation energy (BDE): Specifically for the C-Br bond to predict initiation efficiency in radical reactions.
These studies could reveal, for instance, whether the length of the alkyl chain has a significant electronic effect on the reactivity of the C-Br bond or if its influence is purely steric. Such insights are crucial for designing molecules with tailored properties for specific applications, like polymer synthesis or as building blocks in organic chemistry.
Prop 2 Yn 1 Yl 2 Bromodecanoate As a Synthetic Intermediate for Advanced Molecules
Incorporation into Complex Molecular Architectures
The dual functionality of prop-2-yn-1-yl 2-bromodecanoate makes it an ideal building block for the synthesis of intricate molecular structures. The alkyne and the α-bromo ester can be addressed in a sequential or, in some cases, a concerted fashion to build molecular complexity rapidly.
Synthesis of Novel Organic Scaffolds
The propargyl group is a highly versatile moiety that facilitates the synthesis of diverse organic scaffolds, particularly heterocyclic systems that form the core of many natural products and pharmaceuticals. nih.govnih.gov this compound can serve as a key precursor in the construction of such frameworks. For instance, the terminal alkyne can participate in various coupling reactions, such as the Sonogashira, A3 coupling, and cycloaddition reactions, to introduce aromatic or heterocyclic moieties.
Furthermore, the α-bromo ester functionality can be utilized for nucleophilic substitution reactions or for the generation of enolates, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The combination of these reactive sites allows for the construction of unique molecular architectures that would be challenging to access through other synthetic routes. The long alkyl chain of the decanoate (B1226879) can influence the solubility and conformational properties of the resulting scaffolds.
A representative application is the synthesis of homopropargylic alcohols, which are fundamental structural units in many bioactive compounds. researchgate.net While direct studies on this compound are limited, analogous propargyl bromides are widely used in propargylation reactions with carbonyl compounds to yield these valuable intermediates. nih.govresearchgate.net
Table 1: Potential Reactions for Scaffold Synthesis using this compound
| Reaction Type | Reactive Site | Potential Products |
| Sonogashira Coupling | Alkyne | Aryl- or vinyl-substituted alkynes |
| Click Chemistry (CuAAC) | Alkyne | 1,2,3-Triazoles |
| Nucleophilic Substitution | α-Bromo ester | Functionalized esters |
| Reformatsky Reaction | α-Bromo ester | β-Hydroxy esters |
Functionalization of Polymeric Materials
This compound is anticipated to be an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique used to synthesize well-defined polymers. A closely related compound, prop-2-yn-1-yl 2-bromo-2-methylpropanoate, is a widely used ATRP initiator. researchgate.nettcichemicals.com The α-bromo ester moiety can initiate the polymerization of a wide range of vinyl monomers, while the propargyl group remains intact at the polymer chain end.
This results in polymers with a terminal alkyne functionality, which can be further modified using highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This approach allows for the straightforward introduction of various functional groups, including biomolecules, fluorescent dyes, or other polymers, onto the polymer chain end. The decanoate chain of the initiator would likely influence the thermal and solution properties of the resulting polymers. This methodology is suitable for the functionalization of a range of organic and inorganic surfaces for creating high-value surface-grafted polymer brush coatings. nih.gov
Role in Medicinal Chemistry Building Blocks
In medicinal chemistry, the development of novel molecular scaffolds with desirable biological activities is a primary goal. This compound serves as a valuable building block for the synthesis of new chemical entities with therapeutic potential. researchgate.net
Precursor for Bioactive Compound Synthesis
The propargyl group is a privileged structural motif in medicinal chemistry, as it is present in a number of approved drugs and clinical candidates. Its linear geometry and ability to participate in a wide array of chemical transformations make it a versatile handle for drug design. This compound can be used as a starting material to introduce a propargyl group along with a lipophilic ester chain into a molecule.
For example, the alkyne can be used to link the molecule to another fragment through a stable triazole ring, a common bioisostere in medicinal chemistry. The α-bromo ester can be converted to other functional groups or used to attach the molecule to a larger scaffold. The design of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as inhibitors of microRNA-21, an oncogenic microRNA, highlights the utility of the propargyl group in designing bioactive agents. nih.gov The synthesis of various propargyl compounds has been shown to yield derivatives with cytotoxic activity against cancer cell lines. researchgate.net
Development of New Synthetic Methodologies
The unique arrangement of reactive groups in this compound makes it an interesting substrate for the development of new synthetic methods, particularly those involving sequential or domino reactions.
Exploration of Tandem Reactions
Tandem reactions, where multiple bond-forming events occur in a single pot, are highly desirable in organic synthesis as they increase efficiency and reduce waste. The presence of both an electrophilic α-bromo ester and a nucleophilic (upon activation) or cycloaddition-prone alkyne in this compound makes it an ideal candidate for the exploration of novel tandem reaction cascades.
For instance, a reaction could be envisioned where an initial nucleophilic attack at the α-bromo ester is followed by an intramolecular reaction involving the alkyne. An example of a similar strategy is the zinc-mediated propargylation/lactamization cascade reaction of N-tert-butanesulfinyl imines with propargyl bromide to produce chiral isoindolinones. mdpi.com This demonstrates the potential for developing new, efficient routes to complex heterocyclic systems starting from propargyl-containing building blocks. The development of such methodologies allows for the rapid generation of molecular complexity from simple starting materials.
One-Pot Synthesis Strategies
The synthesis of this compound can be efficiently achieved through one-pot strategies, which offer significant advantages in terms of operational simplicity, time and resource economy, and reduced waste generation by circumventing the need for isolation and purification of intermediates. nih.gov Such approaches are highly sought after in modern organic synthesis for their ability to construct complex molecules in a single reaction vessel. organic-chemistry.org For the specific synthesis of this compound, two prominent one-pot esterification methods are particularly relevant: the Steglich esterification and the Mitsunobu reaction.
A plausible and efficient one-pot approach for the synthesis of this compound involves the direct esterification of 2-bromodecanoic acid with propargyl alcohol. This transformation can be effectively carried out using well-established coupling agents that facilitate ester formation under mild conditions.
Steglich Esterification
The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under neutral and mild conditions. This reaction typically employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
In a one-pot synthesis of this compound via Steglich esterification, 2-bromodecanoic acid and propargyl alcohol would be combined in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The addition of DCC or an alternative carbodiimide, along with a catalytic quantity of DMAP, would initiate the reaction. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the propargyl alcohol, a process accelerated by DMAP, to yield the desired ester, this compound. A key advantage of this method is its tolerance of a wide range of functional groups and the typically high yields achieved under mild reaction conditions.
The general reaction is as follows:
Reaction Scheme for Steglich Esterification
2-Bromodecanoic Acid + Propargyl Alcohol --(DCC, DMAP)--> this compound + Dicyclohexylurea
A significant consideration in the Steglich esterification is the formation of a urea (B33335) byproduct (e.g., dicyclohexylurea when using DCC), which is largely insoluble in common organic solvents and can often be removed by simple filtration.
Mitsunobu Reaction
Another highly effective one-pot strategy for the synthesis of this compound is the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol into an ester using a carboxylic acid, a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
In this context, 2-bromodecanoic acid would be reacted with propargyl alcohol in the presence of triphenylphosphine and DEAD or DIAD in a suitable solvent like THF or DCM. The reaction proceeds through the formation of a phosphonium (B103445) intermediate between the triphenylphosphine and the azodicarboxylate. This intermediate then activates the propargyl alcohol, making it a good leaving group. The carboxylate anion of 2-bromodecanoic acid then acts as the nucleophile, displacing the activated alcohol in an Sₙ2 reaction to form the final ester product. A notable feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, although this is not relevant for the achiral propargyl alcohol.
The general reaction is as follows:
Reaction Scheme for Mitsunobu Reaction
2-Bromodecanoic Acid + Propargyl Alcohol + PPh₃ + DEAD --> this compound + Ph₃P=O + EtO₂C-NH-NH-CO₂Et
The purification of the product from a Mitsunobu reaction can sometimes be challenging due to the presence of triphenylphosphine oxide and the reduced form of the azodicarboxylate as byproducts. However, various modified reagents and purification techniques have been developed to simplify this process.
The following table summarizes the key aspects of these one-pot synthetic strategies for the preparation of this compound.
| Parameter | Steglich Esterification | Mitsunobu Reaction |
| Reactants | 2-Bromodecanoic acid, Propargyl alcohol | 2-Bromodecanoic acid, Propargyl alcohol |
| Reagents | DCC (or DIC), DMAP (catalyst) | Triphenylphosphine, DEAD (or DIAD) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Byproducts | Dicyclohexylurea (or Diisopropylurea) | Triphenylphosphine oxide, Diethyl hydrazodicarboxylate |
| Advantages | Mild conditions, high yields, easy removal of urea byproduct. | Mild conditions, high yields, applicable to a wide range of alcohols. |
| Considerations | Potential for side reactions if the O-acylisourea intermediate rearranges. | Removal of phosphine oxide and hydrazodicarboxylate byproducts can be complex. |
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Routes
The traditional synthesis of Prop-2-yn-1-yl 2-bromodecanoate likely relies on classical esterification methods, such as Fischer-Speier esterification, and bromination techniques like the Hell-Volhard-Zelinskii reaction. While effective, these methods often involve harsh conditions, stoichiometric reagents, and the generation of significant waste, highlighting the need for greener alternatives.
Future research should prioritize the development of synthetic routes with a higher atom economy , a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.comnih.gov This can be achieved by exploring catalytic approaches that minimize the use of stoichiometric reagents and the formation of byproducts.
One promising avenue is the use of biocatalysis . Lipases, for instance, are enzymes that can catalyze esterification reactions under mild conditions and with high selectivity. researchgate.netnih.gov The application of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), could enable the efficient synthesis of this compound in solvent-free systems or in greener solvents, reducing the environmental impact. sciencedaily.com Furthermore, exploring the substrate specificity of various lipases for long-chain bromo-fatty acids and propargyl alcohol will be crucial for optimizing reaction conditions and yields.
For the bromination step, moving beyond traditional methods that use elemental bromine and phosphorus tribromide is essential. Environmentally benign brominating agents, such as N-bromosuccinimide (NBS) used in conjunction with a catalyst, or electrochemical methods that generate bromine in situ from bromide salts, offer safer and more sustainable alternatives. chemspeed.com The development of catalytic systems for the direct α-bromination of decanoic acid using these greener reagents would be a significant advancement.
| Sustainable Approach | Description | Potential Advantages |
| Biocatalytic Esterification | Use of lipases (e.g., immobilized CALB) to catalyze the esterification of 2-bromodecanoic acid and propargyl alcohol. | Mild reaction conditions, high selectivity, reduced solvent use, biodegradable catalyst. |
| Green Bromination | Employing reagents like N-bromosuccinimide (NBS) with a catalyst or electrochemical in situ generation of bromine. | Avoids hazardous elemental bromine, reduces waste, improves safety. |
| Renewable Feedstocks | Utilization of decanoic acid derived from plant oils or other biological sources. | Reduces reliance on fossil fuels, lowers the carbon footprint of the synthesis. |
| High Atom Economy Reactions | Designing catalytic cycles that minimize the formation of byproducts. | Reduces waste, lowers cost, improves overall process efficiency. sigmaaldrich.comnih.gov |
Exploration of Novel Catalytic Transformations
The development of novel catalytic systems for the synthesis and subsequent transformation of this compound is a fertile ground for research.
For the synthesis , transition metal catalysis offers a plethora of opportunities. Gold-catalyzed reactions of propargyl esters are known to proceed through various interesting mechanistic pathways, including sigmaaldrich.comchemistryviews.org-sigmatropic rearrangements and 1,3-acyloxy migrations, leading to the formation of complex molecular architectures. nih.govchemspeed.comresearchgate.net Exploring gold or other transition metal catalysts (e.g., palladium, copper) for the direct coupling of 2-bromodecanoic acid and propargyl alcohol could lead to highly efficient and selective synthetic methods. chemistryviews.orgmdpi.com The synthesis of various propargyl esters has been achieved using transition metal catalysts, highlighting the potential for this approach. nih.gov
For the functionalization of this compound, the terminal alkyne and the α-bromo ester functionalities serve as versatile handles for a wide range of catalytic transformations. The alkyne can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward attachment of this molecule to other chemical entities. The bromine atom is susceptible to nucleophilic substitution, which can be facilitated by various catalysts to introduce a diverse array of functional groups.
Furthermore, photocatalysis represents a rapidly emerging field with the potential to unlock novel reactivity. Visible-light-induced photocatalysis could be explored for both the α-bromination of the decanoic acid precursor and for subsequent C-C and C-heteroatom bond-forming reactions at the α-position of the ester. mdpi.com This approach offers the advantage of using light as a clean and renewable energy source to drive chemical reactions under mild conditions.
| Catalytic Approach | Description | Potential Applications |
| Gold Catalysis | Utilization of gold complexes to catalyze the esterification or subsequent transformations of the propargyl ester. nih.govchemspeed.comresearchgate.net | Synthesis of complex heterocyclic and carbocyclic structures. |
| Other Transition Metals | Exploring catalysts based on palladium, copper, or other metals for efficient esterification and functionalization. chemistryviews.orgmdpi.comnih.gov | Development of novel cross-coupling and addition reactions. |
| Enzyme Catalysis | Employing enzymes like lipases for the synthesis, or other enzymes for the selective functionalization of the molecule. researchgate.netnih.gov | Enantioselective synthesis and transformations. |
| Photocatalysis | Using light-absorbing catalysts to promote bromination or other functionalization reactions. mdpi.com | Access to novel reaction pathways under mild conditions. |
Advanced Mechanistic Studies
A deep understanding of the reaction mechanisms is paramount for the rational design of improved synthetic methods. Future research should focus on detailed mechanistic investigations of both the formation and the subsequent reactions of this compound.
For the esterification step , if a lipase-catalyzed approach is pursued, detailed kinetic studies will be essential to understand the enzyme's substrate specificity and to identify potential substrate or product inhibition. wuxiapptec.com Investigating the effect of the long alkyl chain and the α-bromo substituent on the binding and catalytic efficiency of the lipase will provide crucial insights for process optimization. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to visualize the binding of the substrates within the enzyme's active site and to rationalize the observed reactivity. nih.gov
Regarding the bromination of decanoic acid , while the general mechanism of the Hell-Volhard-Zelinskii reaction is known to proceed via an acid bromide intermediate, libretexts.org advanced studies could employ computational chemistry (e.g., Density Functional Theory - DFT) to elucidate the transition state structures and activation energies for each step of the reaction with a long-chain carboxylic acid. mdpi.comresearchgate.net This would provide a more quantitative understanding of the reaction and could guide the development of more efficient catalysts.
For novel catalytic transformations , mechanistic studies are crucial for understanding the role of the catalyst and for controlling the selectivity of the reaction. For instance, in gold-catalyzed reactions of propargyl esters, DFT calculations have been instrumental in explaining the observed chemoselectivity and in elucidating the intricate reaction pathways involving gold-carbene intermediates. mdpi.comresearchgate.net Similar computational and experimental studies on the reactions of this compound would be invaluable.
| Mechanistic Tool | Application | Insights Gained |
| Kinetic Studies | Investigating the rate of enzymatic or chemical reactions under various conditions. wuxiapptec.com | Understanding substrate specificity, identifying rate-limiting steps and inhibition effects. |
| Computational Chemistry (DFT) | Calculating the energies of reactants, intermediates, and transition states. mdpi.comresearchgate.net | Elucidating reaction pathways, predicting reactivity and selectivity. |
| In-situ Spectroscopy | Monitoring the reaction progress in real-time using techniques like NMR or IR spectroscopy. | Identifying transient intermediates and understanding the reaction profile. |
| Isotopic Labeling Studies | Using isotopically labeled substrates to trace the path of atoms during the reaction. | Confirming reaction mechanisms and bond-forming/breaking steps. |
Integration with Flow Chemistry and Automation Techniques
The translation of promising synthetic routes from the laboratory to industrial-scale production requires robust and scalable technologies. Flow chemistry and automated synthesis platforms offer significant advantages in this regard. chemistryviews.orgmedium.comwikipedia.org
Flow chemistry , where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, provides enhanced control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This can lead to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. The synthesis of this compound could be adapted to a continuous-flow process, which would be particularly beneficial for the bromination step, allowing for better management of the reaction heat and the safe handling of bromine or other reactive brominating agents. wuxiapptec.com Microreactors, with their high surface-area-to-volume ratio, can facilitate rapid heat and mass transfer, further enhancing reaction efficiency. researchgate.netmdpi.comresearchgate.net The esterification step could also be performed in a flow system, potentially using a packed-bed reactor containing an immobilized lipase. mdpi.com
Automated synthesis platforms can accelerate the discovery and optimization of new reaction conditions by enabling high-throughput screening of catalysts, solvents, and other reaction parameters. sigmaaldrich.comsciencedaily.combris.ac.uk A robotic system could be programmed to perform a large number of small-scale reactions in parallel, allowing for the rapid identification of optimal conditions for the synthesis of this compound. researchgate.netnih.gov The integration of online analytical techniques, such as HPLC or GC-MS, would provide real-time feedback, enabling the use of machine learning algorithms to autonomously guide the optimization process. sciencedaily.com
The combination of flow chemistry and automation could ultimately lead to the development of a fully automated, on-demand synthesis of this compound, from starting materials to the purified product, with minimal human intervention. chemistryviews.org
| Technology | Application in the Synthesis of this compound | Advantages |
| Flow Chemistry | Continuous synthesis of the target compound in microreactors or packed-bed reactors. researchgate.netmdpi.commdpi.comresearchgate.netyoutube.com | Enhanced safety, improved heat and mass transfer, better control over reaction parameters, scalability. |
| Automated Synthesis | High-throughput screening of reaction conditions using robotic platforms. sigmaaldrich.comresearchgate.netnih.govsciencedaily.combris.ac.uk | Accelerated optimization, increased reproducibility, reduced manual labor. |
| Process Analytical Technology (PAT) | Integration of online analytical tools (e.g., NMR, IR, HPLC) for real-time monitoring. | Deeper process understanding, facilitates optimization and control. |
| Machine Learning | Use of algorithms to analyze data from automated experiments and predict optimal conditions. sciencedaily.com | Autonomous optimization, discovery of non-obvious process parameters. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Prop-2-yn-1-yl 2-bromodecanoate, and how can reaction conditions be optimized to enhance yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-bromodecanoic acid derivatives and propargyl alcohol. A base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates deprotonation and reaction efficiency. Monitoring via TLC (using hexane:ethyl acetate systems) and quenching with ice-water mixtures can improve purity . Optimizing stoichiometry, temperature (room temperature to 60°C), and reaction time (2–6 hours) minimizes side products like unreacted propargyl bromide.
Q. What safety protocols should be prioritized when handling this compound given limited toxicological data?
- Methodological Answer : Adopt precautionary measures for compounds with unverified toxicity: use fume hoods, nitrile gloves, and eye protection (ANSI Z87.1-compliant goggles). Reference analogous propargyl esters (e.g., prop-2-yn-1-yl carbamoyl derivatives) that require avoidance of inhalation (P261) and skin contact (P262) . Conduct initial toxicity assays (e.g., Ames test for mutagenicity) and implement spill containment protocols using inert adsorbents.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity post-synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Identify propargyl protons (δ 2.4–2.8 ppm) and brominated alkyl chain signals (δ 3.4–3.6 ppm for CH₂Br).
- FT-IR : Confirm ester carbonyl (C=O, ~1740 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) stretches.
- GC-MS : Monitor purity and detect low-abundance side products (e.g., elimination byproducts).
Advanced Research Questions
Q. How can propargyl bromide elimination side reactions be suppressed during ATRP using this compound as an initiator?
- Methodological Answer : Side reactions arise from propargyl C–H bond activation. Strategies include:
- Protecting groups : Introduce silyl or triazole moieties at the propargyl terminus to stabilize the alkyne.
- Catalyst optimization : Use Cu(I)/PMDETA complexes to reduce radical termination.
- Kinetic control : Maintain monomer conversion below 60% to limit chain-transfer reactions. Validate suppression via MALDI-TOF analysis of end-group fidelity .
Q. What experimental approaches are critical for analyzing ATRP kinetics initiated by this compound?
- Methodological Answer :
- GPC/SEC : Track molecular weight (Mₙ) and dispersity (Đ) against monomer conversion.
- NMR/GC : Quantify residual monomer to calculate conversion rates.
- Pseudo-first-order kinetics : Plot ln([M]₀/[M]) vs. time to assess linearity, indicating controlled polymerization. Compare with initiators like ethyl α-bromophenylacetate to evaluate efficiency .
Q. How can Mercury CSD 2.0’s Materials Module aid in studying intermolecular interactions in this compound derivatives?
- Methodological Answer :
- Void visualization : Identify solvent-accessible regions in crystal structures refined via SHELXL .
- Packing similarity : Compare halogen-bonding motifs (C–Br···O) with analogous bromoesters using Mercury’s geometric search (tolerance: ±5° for angles, ±0.2 Å for distances).
- Intermolecular contacts : Generate Hirshfeld surfaces to quantify Br···H interactions in polymorphs .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported ATRP initiation efficiencies for this compound?
- Methodological Answer :
- Variable analysis : Compare solvent polarity (e.g., anisole vs. DMF), ligand basicity (e.g., bipyridine vs. PMDETA), and temperature.
- Control experiments : Replicate studies with standardized [Cu(I)]:[initiator] ratios (1:1) and degassing protocols.
- Statistical validation : Apply ANOVA to kinetic datasets from multiple labs to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
